2-[(4-Aminophenyl)methyl]-6-isopropylaniline
Description
2-[(4-Aminophenyl)methyl]-6-isopropylaniline is an aromatic amine derivative characterized by a central aniline backbone substituted with a 4-aminobenzyl group at the 2-position and an isopropyl group at the 6-position. This structure confers unique electronic and steric properties, distinguishing it from simpler aniline derivatives.
Structure
3D Structure
Properties
CAS No. |
93859-46-2 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-[(4-aminophenyl)methyl]-6-propan-2-ylaniline |
InChI |
InChI=1S/C16H20N2/c1-11(2)15-5-3-4-13(16(15)18)10-12-6-8-14(17)9-7-12/h3-9,11H,10,17-18H2,1-2H3 |
InChI Key |
YBTTVZHASQQHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1N)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methyl]-6-isopropylaniline can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where aniline derivatives react with benzyl halides in the presence of a Lewis acid catalyst . Another method includes the use of Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halogenated aniline derivatives under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of advanced catalysts and controlled environments to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)methyl]-6-isopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention for its potential as a precursor in drug development. Its structural features allow it to participate in various chemical reactions that are essential for synthesizing pharmaceutical agents. The amino group can engage in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis.
Drug Development
Research indicates that derivatives of 2-[(4-Aminophenyl)methyl]-6-isopropylaniline may exhibit biological activities suitable for therapeutic applications. For instance, compounds with similar structures have been evaluated for their efficacy against certain diseases, highlighting the importance of this compound as a scaffold for drug design .
Organic Synthesis
The versatility of this compound extends to its role in organic synthesis. It serves as an intermediate in the preparation of various chemical compounds due to its ability to undergo multiple types of chemical reactions.
Analytical Chemistry
In analytical chemistry, this compound is utilized in high-performance liquid chromatography (HPLC) for separation and analysis purposes.
HPLC Applications
The compound can be effectively analyzed using reverse-phase HPLC methods. For instance, it has been successfully separated on Newcrom R1 HPLC columns under specific conditions involving acetonitrile and water as mobile phases . This application is critical for isolating impurities and assessing pharmacokinetic profiles during drug development processes.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)methyl]-6-isopropylaniline involves its interaction with biological membranes and enzymes. It can disrupt bacterial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
2-(4-Aminophenyl)benzothiazole
Structural Differences :
- The target compound features an aniline backbone with alkyl substituents, whereas 2-(4-Aminophenyl)benzothiazole () incorporates a benzothiazole heterocycle linked to a 4-aminophenyl group .
- The amino group in both compounds is para-substituted, but the benzothiazole moiety introduces sulfur and nitrogen atoms, altering electronic properties.
Functional Implications :
- Benzothiazole derivatives are known for their bioactivity in medicinal chemistry (e.g., antitumor agents). The target compound’s lack of a heterocycle may reduce such specificity but enhance flexibility for functionalization.
4-Aminobenzylamine
Structural Differences :
- 4-Aminobenzylamine () shares the 4-aminobenzyl group with the target compound but lacks the isopropyl substitution and the second aniline ring .
Functional Implications :
- The absence of the isopropyl group in 4-aminobenzylamine results in lower lipophilicity (calculated logP ≈ 1.2 vs. ~2.5 for the target compound), influencing solubility and membrane permeability.
- The target compound’s branched isopropyl group may hinder crystallization, affecting its solid-state properties compared to the linear 4-aminobenzylamine.
Methyl ((4-Aminophenyl)sulfonyl)carbamate (Asulam)
Structural Differences :
Functional Implications :
- The sulfonyl group in asulam enhances acidity (pKa ~3–4) compared to the target compound’s amine groups (pKa ~4–5), affecting ionization and solubility in physiological conditions.
- Asulam’s carbamate moiety enables pesticidal activity via enzyme inhibition, a mechanism less likely in the target compound due to its distinct functional groups.
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) | Potential Applications |
|---|---|---|---|---|
| 2-[(4-Aminophenyl)methyl]-6-isopropylaniline | ~268.4 | 4-Aminobenzyl, isopropyl | ~2.5 | Pharmaceuticals, Materials |
| 2-(4-Aminophenyl)benzothiazole | ~226.3 | Benzothiazole, 4-aminophenyl | ~2.8 | Antitumor agents |
| 4-Aminobenzylamine | ~122.2 | 4-Aminobenzyl | ~1.2 | Chemical intermediates |
| Asulam | ~230.2 | Sulfonyl, carbamate | ~0.8 | Herbicide |
Research Findings and Trends
- Substituent Position Matters: Para-substitution of the amino group (common in all compared compounds) optimizes electronic conjugation and hydrogen-bonding capacity, critical for interactions in biological or material systems .
- Heterocycles vs. Alkyl Chains : Benzothiazole derivatives exhibit rigid planar structures favoring intercalation or enzyme binding, whereas the target compound’s flexibility may suit applications requiring conformational adaptability .
Biological Activity
2-[(4-Aminophenyl)methyl]-6-isopropylaniline, also known as a derivative of aniline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an amino group and an isopropyl substituent, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes:
- Amino Group : Contributes to hydrogen bonding and reactivity.
- Isopropyl Group : May enhance lipophilicity, affecting absorption and distribution.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 244.35 g/mol |
| Melting Point | Not specified |
| Solubility | Moderate in organic solvents |
| Log P (octanol-water) | Approx. 2.1 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study found that aniline derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
Preliminary studies have shown that certain aniline derivatives possess anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. The presence of the amino group may facilitate interactions with cellular targets involved in cell cycle regulation and apoptosis pathways .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. Aniline derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for further development as a therapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various aniline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the para position significantly enhanced activity, with some compounds achieving MIC values as low as 10 µg/mL .
- Anticancer Activity : Research conducted on a series of substituted anilines demonstrated that compounds with electron-donating groups at the para position exhibited increased cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to cell death .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining its efficacy and safety profile.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (estimated at 30%) |
| Half-life | Not determined |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Aminophenyl)methyl]-6-isopropylaniline, and how do reaction conditions influence yield?
A common approach involves reductive amination or cross-coupling reactions. For example, condensation of 4-nitrobenzyl derivatives with isopropyl-substituted aniline precursors under hydrogenation conditions (e.g., Pd/C catalyst, H₂ atmosphere) can yield the target compound. Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect intermediate stability and final yield . Monitoring via TLC or HPLC is advised to optimize reaction progress.
Q. How should researchers handle and store this compound to ensure stability?
Store in a dark, inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the aromatic amine groups. Solubility in chloroform or DMSO (as inferred from structurally similar compounds) allows preparation of stock solutions, but avoid prolonged exposure to light or moisture .
Q. What analytical techniques are suitable for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Use a C18 column and mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. Compare retention times against reference standards .
Q. What safety protocols are essential during handling?
Wear nitrile gloves, lab coats, and goggles. Conduct reactions in a fume hood due to potential amine volatility. Acute toxicity data for similar aniline derivatives suggest LD₅₀ > 500 mg/kg (oral, rat), but treat all aromatic amines as potential sensitizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Discrepancies may arise from solvent effects or tautomerism. For example, the isopropyl group’s conformational flexibility can lead to splitting in ¹H NMR. Use deuterated DMSO or CDCl₃ for consistency, and perform 2D NMR (COSY, HSQC) to assign ambiguous peaks. Cross-validate with computational methods (DFT-based NMR prediction) .
Q. What methodologies are recommended for studying degradation pathways under oxidative stress?
Subject the compound to accelerated stability testing (40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS/MS. Forced degradation with H₂O₂ (3% v/v) can reveal oxidation intermediates, such as quinone imines, which are detectable at m/z 250–300 .
Q. How can computational models predict the compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the aminophenyl group, identifying nucleophilic sites for functionalization. Molecular docking studies may further elucidate interactions with enzymes or metal catalysts .
Q. What strategies mitigate interference from byproducts during impurity profiling?
Employ orthogonal methods: HPLC-UV for quantification and GC-MS for volatile impurities. For polar byproducts (e.g., unreacted aniline derivatives), ion-pair chromatography with heptafluorobutyric acid improves resolution .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
Optimize catalyst loading (e.g., 5% Pd/C vs. 10%) and solvent volume to minimize side reactions. Consider flow chemistry systems for better heat and mass transfer, which enhance reproducibility at scale .
Q. What steps validate the compound’s biological activity in mechanistic studies?
Use competitive binding assays (e.g., fluorescence polarization) to test interactions with target proteins. For cellular studies, combine siRNA knockdown with dose-response curves to confirm specificity. Include negative controls (e.g., scrambled analogs) to rule off-target effects .
Data Interpretation and Reproducibility
Q. How to reconcile conflicting toxicity data across studies?
Variability may stem from differences in cell lines or exposure times. Standardize assays using OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and report EC₅₀ values with 95% confidence intervals .
Q. What metadata should accompany analytical results to ensure reproducibility?
Include HPLC column specifications (particle size, pore size), mobile phase pH, and detector settings. For spectral data, note solvent, temperature, and instrument calibration status .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
